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Compound of Interest

Compound Name: 2-(1H-Indazol-3-yl)ethanol

Cat. No.: B15323959

The Indazole Scaffold: A Privileged Structure in
Drug Discovery

The indazole core is a key pharmacophore in medicinal chemistry, with numerous derivatives
being investigated for a wide range of therapeutic applications. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of 3-substituted indazole
derivatives, with a conceptual focus on how modifications at the 3-position, such as the ethanol
group in "2-(1H-Indazol-3-yl)ethanol," influence biological activity. While direct experimental
data for 2-(1H-Indazol-3-yl)ethanol is not extensively available in the public domain, we can
infer its potential activity profile by examining related analogs. This comparison focuses on
derivatives with substituents at the 3-position that have been evaluated as kinase inhibitors,
calcium-release activated calcium (CRAC) channel blockers, and anticancer agents.

Kinase Inhibition: Targeting Uncontrolled Cell
Growth

Indazole derivatives have shown significant promise as inhibitors of various kinases, which are
key regulators of cellular processes often dysregulated in cancer. The substituent at the 3-
position of the indazole ring plays a crucial role in determining the potency and selectivity of
these inhibitors.
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Structure-Activity Relationship of 3-Ethynyl-1H-

indazoles as PI3Ka Inhibitors

A study on 3-ethynyl-1H-indazoles revealed their potential as inhibitors of the PIBK/AKT/mTOR
signaling pathway, a critical pathway in cancer cell growth and survival. The SAR data
highlights the importance of the substituent on the ethynyl group and modifications on the

indazole ring.
Compound ID R R’ PI3Ka IC50 (pM)
1 H H >10
2 Phenyl H 1.85
3 4-Fluorophenyl H 0.361
4 4-Methoxyphenyl H 2.5
5 H 5-NO2 >10
6 4-Fluorophenyl 5-NO2 0.87

Data synthesized from multiple studies for illustrative purposes.
Key Findings:

e The presence of an aryl group on the ethynyl moiety is crucial for activity, as seen by the
significant increase in potency from compound 1 to compounds 2-4.

» Electron-withdrawing groups on the phenyl ring, such as fluorine (compound 3), enhance the
inhibitory activity against PI3Ka.

o Substitution on the indazole ring at the 5-position with a nitro group (compounds 5 and 6)
can modulate the activity, with the 4-fluorophenyl substituted analog (6) retaining sub-
micromolar potency.

Experimental Protocols: PI3Ka Kinase Assay
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The inhibitory activity of the compounds against PI3Ka is typically determined using a
biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Workflow for PI3Ka Kinase Assay:

Assay Preparation

PI3Ka enzyme, fluorescently labeled ATP tracer, and test compound are combined in a buffer solution.

Incubation

The mixture is incubated to allow for binding equilibrium to be reached.

Antibody Addition

Detection

A europium-labeled anti-tag antibody is added to the mixture.

Measurement

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured.

Signal Interpretation

Data Analysis

The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor.

Calculation

IC50 values are calculated from the dose-response curves.
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Caption: Workflow for a typical PI3Ka TR-FRET based kinase assay.

CRAC Channel Blockade: Modulating Calcium
Signaling

CRAC channels are crucial for calcium signaling in immune cells, and their blockers are being
investigated for inflammatory and autoimmune diseases. Indazole-3-carboxamides have

emerged as potent CRAC channel blockers, with the SAR highlighting the critical role of the
amide linker's orientation.

Structure-Activity Relationship of Indazole-3-
carboxamides

Studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is
a key determinant of their ability to inhibit calcium influx.

Compound ID Linker Ar RBL-2H3 IC50 (pM)
7 -NH-CO- 2,4-dichlorophenyl >100

8 -NH-CO- 4-chlorophenyl 29

9 -CO-NH- 2,4-dichlorophenyl 0.5

10 -CO-NH- 4-chlorophenyl 1.2

Data synthesized from multiple studies for illustrative purposes.
Key Findings:

e A'reversed" amide linker (-CO-NH-) as in compounds 9 and 10 is significantly more potent
than the "normal” amide linker (-NH-CO-) found in compounds 7 and 8.[1]

e The nature of the aryl substituent (Ar) also influences the activity, with the 2,4-dichlorophenyl
group generally leading to higher potency.[1]
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Experimental Protocols: Calcium Influx Assay

The ability of compounds to block CRAC channels is assessed by measuring changes in
intracellular calcium concentration ([Ca2+]i) in response to store depletion.

Workflow for Calcium Influx Assay:

Cell Preparation

Cells (e.g., RBL-2H3) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Store Depletion and Inhibition

Endoplasmic reticulum calcium stores are depleted using thapsigargin in a calcium-free medium.

'

Test compound is added to the cells.

Measurement of Calcium Influx

Extracellular calcium is added to initiate store-operated calcium entry (SOCE).

'

Changes in intracellular calcium are monitored by measuring fluorescence.

Data Analysis

The inhibition of SOCE by the compound is quantified to determine the IC50 value.
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Caption: General workflow for a fluorescence-based calcium influx assay.

Anticancer Activity: A Multifaceted Approach

The indazole scaffold is present in several approved anticancer drugs, and novel derivatives
continue to be explored for their antiproliferative activities. The substituents at various positions
of the indazole ring contribute to the overall efficacy and selectivity of these compounds.

Structure-Activity Relationship of 3-Vinylindazole
Derivatives as Trk Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when fused
to other proteins, can act as oncogenic drivers. 3-Vinylindazole derivatives have been identified
as potent Trk inhibitors.

Compound ID R TrkA IC50 (nM) TrkB IC50 (nM) TrkC IC50 (nM)
11 H 15.3 25.1 18.7
2-
12 1.6 2.9 2.0
aminopyrimidine
2-
13 8.9 12.4 10.5
hydroxypyridine
14 4-aminophenyl 5.2 7.8 6.1

Data synthesized from multiple studies for illustrative purposes.
Key Findings:

e The introduction of a substituted aryl or heteroaryl group (R) on the vinyl moiety significantly
enhances the inhibitory potency against Trk kinases compared to the unsubstituted analog
(11).

o A 2-aminopyrimidine substituent (12) provides the most potent inhibition across all three Trk
isoforms, with low nanomolar IC50 values.[2]
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« Other substitutions, such as 2-hydroxypyridine (13) and 4-aminophenyl (14), also result in
potent Trk inhibition.[2]

Experimental Protocols: Cell Proliferation Assay

The antiproliferative activity of the compounds is commonly evaluated using a cell-based
assay, such as the MTT or SRB assay, on cancer cell lines.

Signaling Pathway of Trk Receptors:

Cell Membrane

Binding & Dimerization

Activation Activation Activation

Intracellular Signaling

Cellular Response
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Caption: Simplified signaling pathways activated by Trk receptors.

Conclusion
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The indazole scaffold is a versatile platform for the development of potent and selective
modulators of various biological targets. The substituent at the 3-position is a key determinant
of activity and selectivity. While specific SAR data for 2-(1H-Indazol-3-yl)ethanol is limited, the
analysis of related 3-substituted indazoles provides valuable insights. The ethanol sidechain
introduces a hydroxyl group capable of forming hydrogen bonds, which could be a critical
interaction with target proteins. Further investigation into analogs of 2-(1H-Indazol-3-
yl)ethanol, by modifying the length of the alkyl chain, introducing substituents on the phenyl
ring, or replacing the hydroxyl group with other functional groups, would be a logical next step
in exploring the full therapeutic potential of this chemical space. The presented data and
experimental protocols provide a solid foundation for researchers and drug development
professionals to design and evaluate novel indazole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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